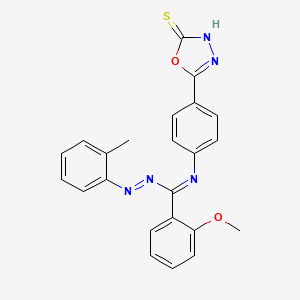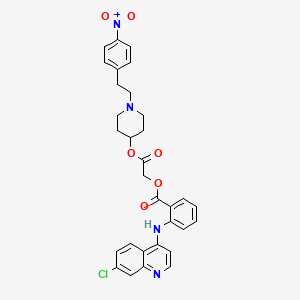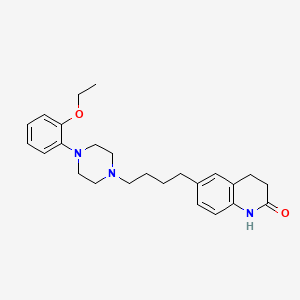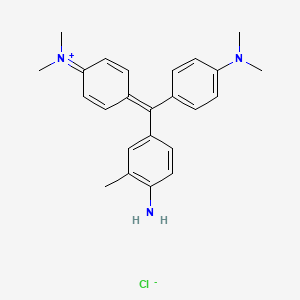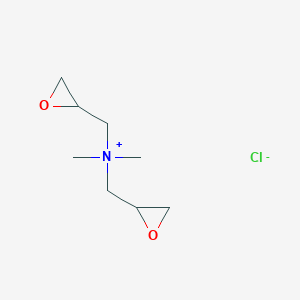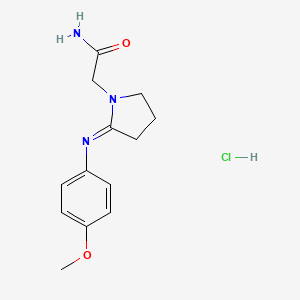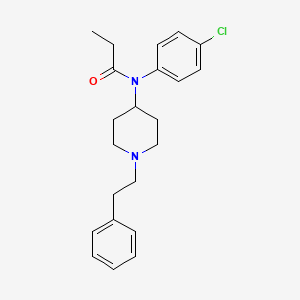
Methyl 13-dihydroabietate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 13-dihydroabietate, also known as methyl dehydroabietate, is an organic compound with the molecular formula C₂₁H₃₀O₂. It is a methyl ester derivative of dehydroabietic acid, which is obtained from the resin of coniferous trees, particularly pine trees. This compound is known for its applications in various fields, including cosmetics, pharmaceuticals, and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 13-dihydroabietate is synthesized through the esterification of dehydroabietic acid with methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the methanol is continuously distilled and condensed back into the reaction vessel .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, are employed to isolate and purify the compound .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 13-dihydroabietate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dehydroabietic acid and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (RNH₂) are employed in substitution reactions
Major Products Formed
Oxidation: Dehydroabietic acid and other oxidized derivatives.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted esters and amides
Aplicaciones Científicas De Investigación
Methyl 13-dihydroabietate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized as a viscosity-controlling agent in cosmetics and as an intermediate in the production of other chemicals .
Mecanismo De Acción
The mechanism of action of methyl 13-dihydroabietate involves its interaction with various molecular targets and pathways:
Anti-inflammatory: The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Antimicrobial: It disrupts the cell membranes of bacteria and fungi, leading to their inhibition and death
Comparación Con Compuestos Similares
Methyl 13-dihydroabietate can be compared with other similar compounds, such as:
Methyl abieta-8,11,13-trien-18-oate: Another methyl ester derivative of abietic acid with similar properties.
Dehydroabietic acid methyl ester: A closely related compound with similar chemical structure and applications.
Methyl 8,11,13-abietatrien-18-oate: Another ester derivative with comparable uses in various fields .
Propiedades
Número CAS |
33892-12-5 |
|---|---|
Fórmula molecular |
C21H34O2 |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
methyl (1R,4aR,4bS,7S,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,10,10a-decahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C21H34O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h8,14-15,17-18H,6-7,9-13H2,1-5H3/t15-,17-,18+,20+,21+/m0/s1 |
Clave InChI |
YUBSLXLMZVQYAG-XTKDNXAFSA-N |
SMILES isomérico |
CC(C)[C@H]1CC[C@H]2C(=CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)OC)C)C1 |
SMILES canónico |
CC(C)C1CCC2C(=CCC3C2(CCCC3(C)C(=O)OC)C)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![diethyl sulfate;N-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]octadecanamide](/img/structure/B12767395.png)



